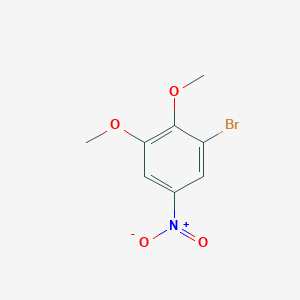
1-Bromo-2,3-dimethoxy-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of 2,3-dimethoxyaniline. The typical synthetic route includes:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Substitution: Formation of 2,3-dimethoxy-5-nitrobenzene derivatives.
Reduction: Formation of 2,3-dimethoxy-5-aminobenzene.
Oxidation: Formation of 2,3-dimethoxy-5-nitrobenzaldehyde or 2,3-dimethoxy-5-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
1-Bromo-2,3-dimethoxy-5-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups, leading to different reactivity and applications.
2,4-Dimethoxynitrobenzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
7461-55-4 |
|---|---|
Fórmula molecular |
C8H8BrNO4 |
Peso molecular |
262.06 g/mol |
Nombre IUPAC |
1-bromo-2,3-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 |
Clave InChI |
XRZOUSOAJUYGFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


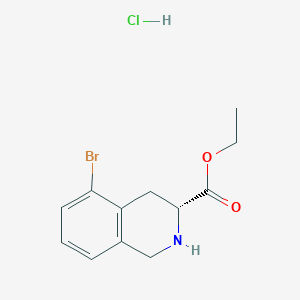
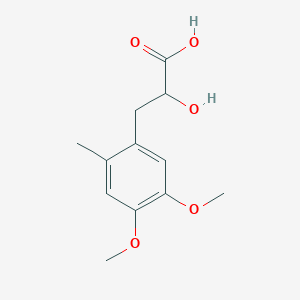
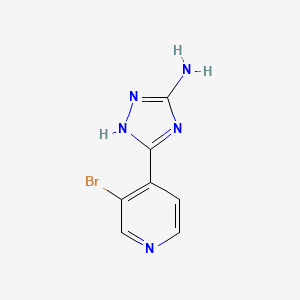

![4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
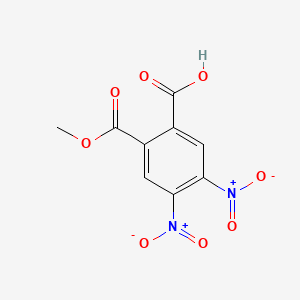
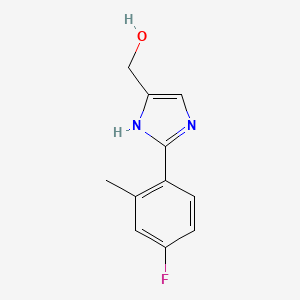
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
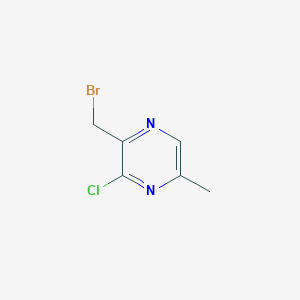
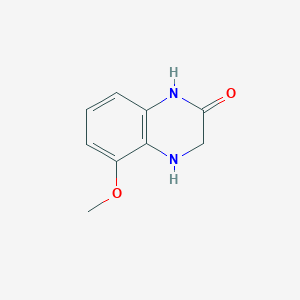
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
